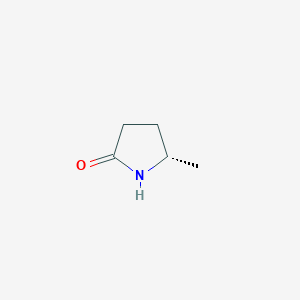

2-Pyrrolidinone, 5-methyl-, (5S)-

描述

Overview of Chiral Lactams in Contemporary Organic Chemistry Research

Lactams, which are cyclic amides, represent a privileged structural motif in a multitude of natural products and pharmaceutical agents. rsc.org The introduction of chirality into the lactam ring dramatically expands their chemical space and biological potential. Chiral lactams, particularly those with a stereogenic center adjacent to the nitrogen atom, are integral components of many medicinal agents and bioactive alkaloids. acs.org Their structural rigidity and defined three-dimensional arrangement of substituents allow for precise molecular recognition and interaction with biological targets.

The synthesis of enantiomerically pure lactams is a significant focus in modern organic chemistry. acs.org Researchers are continually developing innovative methods, such as asymmetric C-H amidation and catalytic asymmetric reductive amination/cyclization cascades, to access these valuable chiral molecules with high efficiency and stereoselectivity. acs.orgresearchgate.net The ability to synthesize a diverse range of chiral lactams is crucial for evaluating their biological activities and for the development of new therapeutic agents. acs.org

Historical Context of Pyrrolidinone Scaffolds in Synthetic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a ubiquitous heterocyclic scaffold found throughout the natural world and in numerous pharmacologically active compounds. acs.orgnih.gov This has led to the development of a vast number of synthetic methods to construct the basic pyrrolidinone backbone. acs.orgnih.gov Historically, the functionalization of the α-position of the pyrrolidinone ring was often achieved through simple base treatment followed by quenching with electrophiles. acs.orgnih.gov While robust, these classical approaches often require multiple synthetic steps. acs.orgnih.gov

The significance of the pyrrolidinone scaffold is underscored by its presence in a wide range of biologically active molecules, including antibacterial, antifungal, antiviral, and antitumor agents. frontiersin.org The five-membered ring's ability to adopt non-planar conformations, a phenomenon known as "pseudorotation," allows for a greater exploration of three-dimensional pharmacophore space, contributing to its versatility in drug discovery. nih.govresearchgate.net Over the years, synthetic chemists have explored various strategies for the construction and functionalization of the pyrrolidinone ring, including 1,3-dipolar cycloadditions and metal-free, one-pot cascade reactions. acs.orgnih.govnih.gov

Prominence of (5S)-5-Methyl-2-Pyrrolidinone as a Stereochemically Defined Building Block in Academic Research

(5S)-5-Methyl-2-Pyrrolidinone stands out as a particularly valuable chiral building block due to the strategic placement of a methyl group at the C5 position with a defined (S)-stereochemistry. This specific stereoisomer provides a handle for controlling the stereochemical outcome of subsequent reactions, making it a powerful tool in asymmetric synthesis.

Its utility is demonstrated in its role as a solvent and a reaction medium in various pharmaceutical synthesis processes, facilitating efficient chemical transformations for the production of active pharmaceutical ingredients (APIs) and intermediates. msesupplies.com The presence of the chiral center allows for the creation of complex molecular architectures with a high degree of stereocontrol. The development of synthetic methods that provide access to such stereochemically defined building blocks is a testament to the ongoing advancements in organic synthesis.

Below is a table summarizing key properties of 5-Methyl-2-Pyrrolidinone:

| Property | Value |

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| Boiling Point | 248 °C |

| Melting Point | 41-43 °C |

| CAS Number | 108-27-0 |

| Note: The data in this table corresponds to the racemic mixture of 5-Methyl-2-pyrrolidinone. sigmaaldrich.comfishersci.canih.govsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

(5S)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVRJLWYJGJTJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428668 | |

| Record name | 2-Pyrrolidinone, 5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-60-7 | |

| Record name | 2-Pyrrolidinone, 5-methyl-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-Methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5s 5 Methyl 2 Pyrrolidinone and Enantiomeric Variants

Stereoselective Synthesis of (5S)-5-Methyl-2-Pyrrolidinone

The synthesis of enantiomerically pure (5S)-5-Methyl-2-Pyrrolidinone can be achieved through several strategic approaches, each with its own advantages and challenges. These methods primarily focus on establishing the chiral center at the C5 position with high fidelity.

Chiral Pool Approaches to Pyrrolidinone Derivations

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is a prominent chiral synthon for the synthesis of (5S)-substituted pyrrolidinones. nih.govnih.gov

A plausible synthetic route from L-pyroglutamic acid to (5S)-5-Methyl-2-Pyrrolidinone involves a series of well-established chemical transformations. The carboxylic acid of L-pyroglutamic acid can be esterified, for instance, by reacting it with ethanol (B145695) in the presence of a thionyl chloride catalyst to yield ethyl 5-oxopyrrolidine-2-carboxylate. nih.govnih.gov Subsequent reduction of the ester functionality is necessary. However, direct reduction of the ester in the presence of the lactam can be challenging. A common strategy involves the reduction of the corresponding 5-hydroxymethyl derivative. For instance, the ester can be reduced to the alcohol, (5S)-5-(hydroxymethyl)pyrrolidin-2-one, using a reducing agent like sodium borohydride (B1222165) in ethanol. nih.gov The resulting hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide. Finally, a nucleophilic substitution with a methylating agent, followed by removal of any protecting groups, would yield the target molecule, (5S)-5-Methyl-2-Pyrrolidinone.

Asymmetric Catalytic Strategies in Pyrrolidinone Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from prochiral substrates with high enantioselectivity. Various catalytic systems have been developed for the synthesis of chiral pyrrolidinones.

Enantioselective reduction is a key strategy for obtaining chiral pyrrolidinones. One notable method is the kinetic resolution of racemic starting materials. While specific data on chiral titanocene (B72419) catalysts for the direct kinetic resolution of 5-methyl-2-pyrrolidinone is limited, the principle has been demonstrated on related structures.

A highly relevant and practical approach involves the use of oxazaborolidine catalysts, often generated in situ, for the asymmetric reduction of a suitable prochiral precursor. For instance, chiral lactam alcohols derived from (S)-pyroglutamic acid can be used to generate oxazaborolidine catalysts in situ with borane. nih.govresearchgate.net These catalysts have proven effective in the enantioselective reduction of various ketones to their corresponding chiral alcohols with high yields and enantiomeric excesses. This methodology could be applied to the asymmetric reduction of a precursor like 5-methyl-2-pyrrolone to furnish (5S)-5-methyl-2-pyrrolidinone.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| In situ generated oxazaborolidine from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and BH3·THF | Acetophenone | (S)-1-Phenylethanol | 95 | 96 | nih.gov |

| In situ generated oxazaborolidine from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and BH3·THF | 1-Naphthyl methyl ketone | (S)-1-(Naphthalen-1-yl)ethanol | 92 | 98 | nih.gov |

| In situ generated oxazaborolidine from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and BH3·THF | 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 94 | 97 | nih.gov |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govresearchgate.net Proline and its derivatives are prominent organocatalysts for the formation of chiral pyrrolidine (B122466) rings. These catalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles in a stereocontrolled manner.

For the synthesis of 5-substituted pyrrolidinones, organocatalytic Michael additions of various nucleophiles to α,β-unsaturated carbonyl compounds are a common strategy. While a direct organocatalytic synthesis of (5S)-5-methyl-2-pyrrolidinone is not extensively documented, the general applicability of this approach to similar structures is well-established. For instance, the enantioselective Michael addition of aldehydes to nitroolefins, catalyzed by diarylprolinol silyl (B83357) ethers, can lead to intermediates that can be cyclized to form highly substituted pyrrolidines with excellent enantioselectivity. nih.gov

| Organocatalyst | Reaction Type | Substrates | Product Type | ee (%) | Reference |

| Diarylprolinol silyl ether | Michael Addition | Aldehydes and Nitroolefins | Substituted Pyrrolidines | up to 99 | nih.gov |

| Prolinamide derivatives | Aldol (B89426) Reaction | Aldehydes and Ketones | Hydroxylated Pyrrolidinone precursors | up to 99 | mdpi.com |

| Cinchona alkaloid derivatives | Michael Addition | Aminomaleimides and Nitroolefins | Substituted Succinimides (precursors to pyrrolidinones) | up to 94 | nih.gov |

Transition metal catalysis provides a versatile platform for the enantioselective synthesis of pyrrolidinones. Rhodium-catalyzed asymmetric hydrogenation is a particularly effective method for the stereoselective reduction of prochiral unsaturated precursors.

| Catalyst System | Substrate Type | Product Type | ee (%) | Reference |

| [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ | N-Acetyl-α-arylenamides | Chiral N-acetamides | >99 | nih.gov |

| [Rh(COD)₂(S,S)-f-Binaphane]BF₄ | Itaconic acid derivatives | Chiral succinates | up to 99 | nih.gov |

| Ru/PhTRAP | N-Boc-protected pyrroles | N-Boc-pyrrolidines | 93-99.7 | nih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically pure compounds. Enzymes such as lipases and transaminases are widely used in the synthesis of chiral molecules.

Lipase-catalyzed kinetic resolution is a well-established method for separating enantiomers of racemic mixtures. In the context of 5-methyl-2-pyrrolidinone, a racemic mixture could be subjected to a lipase-catalyzed acylation or hydrolysis. The lipase (B570770) would selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess. While specific data for the lipase-catalyzed resolution of 5-methyl-2-pyrrolidinone is scarce, this method has been successfully applied to a wide range of chiral alcohols and amines.

A more advanced chemoenzymatic approach involves the use of ω-transaminases. These enzymes can catalyze the asymmetric amination of a ketone precursor to directly yield the chiral amine, which can then cyclize to form the desired lactam. For instance, a 1,4-dicarbonyl compound could be selectively aminated by a transaminase to form a chiral amino ketone, which would then undergo intramolecular cyclization to afford (5S)-5-methyl-2-pyrrolidinone with high enantiopurity.

| Enzyme | Reaction Type | Substrate | Product | ee (%) | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Transesterification) | Racemic alcohols | Enantioenriched alcohols and esters | >99 | |

| ω-Transaminase | Asymmetric Amination | 1,4-Diketones | Chiral 2,5-disubstituted pyrrolidines | >99 | |

| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution (Hydrolysis) | Racemic esters | Enantioenriched alcohols and esters | >99 |

Green Chemistry Principles Applied to (5S)-5-Methyl-2-Pyrrolidinone Synthesis

The application of green chemistry principles to the synthesis of (5S)-5-Methyl-2-Pyrrolidinone is driven by the increasing demand for environmentally benign chemical processes, particularly in the pharmaceutical industry. A significant stride in this direction involves the utilization of renewable biomass-derived feedstocks, such as levulinic acid, to produce 5-methyl-2-pyrrolidone and its derivatives. nih.govgoogle.com

Solvent-Free and Aqueous Medium Reactions

The use of alternative reaction media, such as water, or the complete elimination of solvents, represents a cornerstone of green synthesis.

Aqueous Medium Reactions: The synthesis of 5-methyl-2-pyrrolidone has been successfully achieved in an aqueous medium. A "one-pot" method starting from levulinic acid, a biomass derivative, utilizes ammonium (B1175870) formate (B1220265) as both a hydrogen and nitrogen source with a supported bimetallic catalyst. google.com This process, conducted in water, boasts a high conversion rate of levulinic acid (up to 100%) and a high yield of 5-methyl-2-pyrrolidone (over 94%), highlighting the viability of water as a green solvent for this transformation. google.com Furthermore, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium provides a general and efficient route to nitrogen-containing heterocycles, including pyrrolidines. msesupplies.com

Solvent-Free Reactions: Solvent-free conditions offer significant environmental benefits by reducing solvent waste and simplifying product purification. The Castagnoli-Cushman reaction, a formal cycloaddition, has been adapted to a solvent-free protocol for the synthesis of various lactams, including γ-lactams like pyrrolidinones. This method expands the scope of achievable substitution patterns around the lactam core compared to traditional solvent-based approaches. researchgate.net Another green approach involves the use of microwave irradiation for the synthesis of vinyl-β-lactams with limited solvent use. mdpi.com

Interactive Table 1: Green Synthesis Approaches for Pyrrolidinone Derivatives

| Starting Material | Reaction Type | Solvent/Conditions | Key Advantages | Reference |

| Levulinic Acid | Reductive Amination | Water, Supported Bimetallic Catalyst | Renewable feedstock, High yield, "One-pot" synthesis | google.com |

| Imines and Anhydrides | Castagnoli-Cushman Reaction | Solvent-Free | Atom economy, Broader substrate scope | researchgate.net |

| Alkyl Dihalides and Amines | Cyclocondensation | Aqueous, Microwave | Efficiency, Green solvent | msesupplies.com |

Atom Economy and Sustainable Synthetic Protocols

Atom economy and the development of sustainable protocols are central to modern synthetic chemistry.

Atom Economy: The reductive amination of levulinic acid and its esters is a prime example of an atom-economical route to N-substituted-5-methyl-2-pyrrolidones. nih.gov This cascade process often involves the in-situ formation of an imine, followed by hydrogenation and cyclization. nih.gov The "one-pot" synthesis of 5-methyl-2-pyrrolidone from levulinic acid exemplifies high atom economy by combining multiple steps into a single operation, thereby minimizing waste. google.com

Sustainable Synthetic Protocols: The sustainability of a synthetic route is enhanced by the use of recyclable catalysts and energy-efficient methods. In the synthesis of 5-methyl-2-pyrrolidone from levulinic acid, the use of a supported bimetallic catalyst allows for easy separation and recycling, which is advantageous for industrial production. google.com The development of continuous flow processes for reactions such as organocatalytic conjugate additions followed by reductive amination-lactamization sequences further contributes to the sustainability and scalability of chiral intermediate synthesis. psu.edu The use of platinum-based catalysts on supports like TiO2 nanotubes has also been explored for the synthesis of N-substituted-5-methyl-2-pyrrolidones from ethyl levulinate and nitro compounds in a one-pot process. nih.gov

Interactive Table 2: Sustainable Protocols for 5-Methyl-2-Pyrrolidinone Synthesis

| Protocol | Starting Material | Catalyst | Key Features | Reference |

| One-Pot Reductive Amination | Levulinic Acid | Supported Bimetallic | Recyclable catalyst, High atom economy, Aqueous medium | google.com |

| Cascade Reductive Amination | Ethyl Levulinate | Pt/TiO2-NT | One-pot, From nitro compounds | nih.gov |

| Continuous Flow Synthesis | Various | Organocatalysts | Scalable, Efficient, Sustainable | psu.edu |

Retrosynthetic Analysis of (5S)-5-Methyl-2-Pyrrolidinone-Containing Target Molecules

(5S)-5-Methyl-2-Pyrrolidinone serves as a versatile chiral building block for the synthesis of more complex and pharmacologically relevant molecules. msesupplies.com A retrosynthetic analysis reveals how this scaffold can be disconnected from various target molecules, highlighting its strategic importance in asymmetric synthesis.

The pyrrolidine ring is a common motif in a wide range of biologically active compounds, and its derivatives are key intermediates in the synthesis of drugs for various therapeutic areas. nih.govmdpi.com For instance, the pyrrolidine core is present in drugs targeting the central nervous system, infectious diseases, and inflammatory conditions. nih.gov

Example 1: Retrosynthesis of a Hypothetical Carbapenem (B1253116) Analogue

Carbapenems are a class of broad-spectrum β-lactam antibiotics. A hypothetical carbapenem analogue containing a substituted (5S)-5-methylpyrrolidinylthio group at the C-2 position can be retrosynthetically disconnected to reveal (5S)-5-Methyl-2-Pyrrolidinone as a key chiral precursor. The synthesis of related 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems has been reported, demonstrating the utility of chiral pyrrolidine building blocks in this context. nih.gov

Retrosynthetic Pathway:

Example 2: Retrosynthesis of a Pyrrolizidine (B1209537) Alkaloid Analogue

Pyrrolizidine alkaloids are another class of natural products with a wide range of biological activities. The synthesis of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides has been described, showcasing the construction of the bicyclic pyrrolizine system. nih.gov A simplified retrosynthetic analysis of a pyrrolizidine core could lead back to a chiral pyrrolidinone derivative. While not a direct precursor in all published routes, a logical disconnection strategy can be envisioned starting from a molecule like (5S)-5-Methyl-2-Pyrrolidinone.

Retrosynthetic Pathway:

The value of (5S)-5-Methyl-2-Pyrrolidinone as a chiral building block lies in its pre-defined stereocenter, which can be elaborated upon to construct more complex chiral molecules, thus avoiding the need for challenging enantioselective steps later in the synthesis. nih.govnih.gov

Strategic Applications of 5s 5 Methyl 2 Pyrrolidinone As a Chiral Building Block in Complex Molecular Synthesis

Utility in Natural Product Total Synthesis

The structural core of (5S)-5-Methyl-2-Pyrrolidinone is a recurring motif in a wide array of natural products, particularly alkaloids. Its use as a starting material or key intermediate allows for the efficient and stereocontrolled construction of these often intricate molecular architectures.

Synthesis of Alkaloids Incorporating Pyrrolidinone Cores

The pyrrolidine (B122466) ring is a foundational element in numerous alkaloid families. Synthetic chemists have leveraged chiral pyrrolidinone precursors to achieve the total synthesis of these compounds. For instance, the synthesis of various pyrrolidine and piperidine (B6355638) alkaloids, which are of significant interest for their potential as anti-Alzheimer's agents and memory enhancers, often involves strategies that build upon or create this core structure. acs.org A key approach involves the stereoselective synthesis of 2,5-disubstituted pyrrolidines, which are common in natural products found in the venoms of amphibians and ants. nih.gov

One notable class is the pyrrolizidine (B1209537) alkaloids, such as the alexines, which exhibit potent glycosidase inhibitory activity. york.ac.uknih.gov Syntheses of alexine (B40350) and its stereoisomers have been accomplished starting from chiral precursors that ultimately form the characteristic bicyclic pyrrolizidine core. york.ac.uknih.gov These complex syntheses underscore the importance of establishing the correct stereochemistry early in the sequence, a role often filled by chiral pyrrolidine-based intermediates. Research into the biosynthesis of these alkaloids has further confirmed the central role of pyrrolidine-based structures, specifically the involvement of a didehydropyrrolidinium ion, in forming the necine base core of various pyrrolizidine alkaloids like retrorsine (B1680556) and heliotridine. azregents.edu

| Alkaloid Class/Example | Synthetic Relevance of Pyrrolidinone Core |

| Sedum Alkaloids | The 2-substituted pyrrolidine motif is a key structural unit, with interest driven by memory-enhancing properties. acs.org |

| Pyrrolizidine Alkaloids (e.g., Alexine) | The synthesis relies on constructing the bicyclic core from chiral precursors, often involving functionalized pyrrolidines. york.ac.uknih.gov |

| Indolizidine Alkaloids (e.g., Lentiginosine) | A potent amyloglucosidase inhibitor whose synthesis can be achieved from a chiral diol intermediate also accessible from a pipecolic acid (a piperidine analogue) starting material, highlighting convergent strategies. acs.org |

| Dexoxadrol (B1663360) | An NMDA receptor antagonist whose asymmetric synthesis was achieved using a strategy that creates the chiral pyrrolidine ring as a central feature. acs.org |

Stereodivergent Routes to Bioactive Natural Products

A powerful application of chiral building blocks like (5S)-5-Methyl-2-Pyrrolidinone is in stereodivergent synthesis, where a single starting material or a common intermediate can be guided to form multiple stereoisomers of a target molecule. This strategy is invaluable for exploring the structure-activity relationships of natural products and pharmaceuticals.

For example, a synthetic approach toward the NMDA receptor antagonist dexoxadrol also yielded its diastereomer, epidexoxadrol, marking the first asymmetric synthesis of the latter. acs.org This was accomplished by maneuvering a key intermediate derived from a chiral source. acs.org Similarly, synthetic routes to the alkaloid alexine have also produced its stereoisomers, such as 3-epialexine and 7-epialexine, by manipulating the stereochemistry at different stages of the synthesis, often starting from a common chiral precursor like a protected mannofuranoside. york.ac.uk This ability to generate a family of related but stereochemically distinct molecules is crucial for identifying the most potent or selective bioactive compound.

Construction of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pyrrolidinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and can bind to multiple, diverse protein targets. This makes (5S)-5-Methyl-2-Pyrrolidinone an important starting material for the pharmaceutical industry. nih.govresearchgate.net

Pyrrolidinone-Based Scaffolds in API Development

The use of (5S)-5-Methyl-2-Pyrrolidinone facilitates the creation of complex Active Pharmaceutical Ingredients (APIs) and their intermediates. researchgate.net The pyrrolidinone ring can serve as a rigid backbone onto which various functional groups can be appended, allowing chemists to fine-tune the pharmacological properties of a molecule. Its applications range from being a solvent in some pharmaceutical processes to serving as a core building block in the synthesis of APIs. researchgate.netwikipedia.org The development of drugs like Ombistavir, an antiviral agent for treating hepatitis C, highlights the relevance of the 2,5-disubstituted pyrrolidine motif in modern pharmaceuticals. nih.gov

Enantiopure Intermediates for Pharmaceutical Synthesis

Modern drug development overwhelmingly requires that chiral drugs be produced as a single enantiomer, as the different stereoisomers can have vastly different pharmacological activities and safety profiles. The use of enantiopure starting materials is one of the most efficient ways to achieve this.

(5S)-5-Methyl-2-Pyrrolidinone serves as an invaluable enantiopure building block for creating advanced pharmaceutical intermediates. researchgate.netyoutube.com For example, in the synthesis of enantiopure N-substituted ortho-c oxide-bridged phenylmorphans, which are evaluated for their opioid receptor binding affinity, the synthesis begins with chiral intermediates to ensure the final products are single stereoisomers. mdpi.com This approach, starting from a molecule with a defined absolute configuration, prevents the need for costly and often difficult chiral separations later in the synthetic sequence and guarantees the stereochemical integrity of the final API.

| Intermediate Type | Application in Pharmaceutical Synthesis | Rationale |

| Chiral Pyrrolidine Derivatives | Synthesis of specific stereoisomers of APIs. | Ensures the final drug product is enantiomerically pure, which is critical for therapeutic efficacy and safety. mdpi.com |

| Functionalized Pyrrolidinones | Building blocks for complex scaffolds like phenylmorphans or antiviral agents. nih.govmdpi.com | The rigid pyrrolidinone core provides a reliable platform for constructing intricate molecular architectures required for specific biological targets. |

| (5S)-5-Methyl-2-Pyrrolidinone | Starting material for multi-step API synthesis. researchgate.net | Provides an inexpensive and readily available source of chirality, streamlining the overall synthetic route. |

Development of Chiral Auxiliaries and Ligands Derived from (5S)-5-Methyl-2-Pyrrolidinone

Beyond its role as an incorporated building block, the pyrrolidine scaffold derived from precursors like pyroglutamic acid is central to the field of asymmetric catalysis, both as a component of detachable chiral auxiliaries and as the backbone for chiral ligands.

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. rsc.org After the reaction, the auxiliary is removed and can often be recycled. While Evans oxazolidinones and pseudoephedrine are classic examples, the pyrrolidine structure is also a key player. rsc.org For instance, derivatives of pyroglutamic acid have been successfully employed as chiral auxiliaries in the asymmetric synthesis of complex heterocyclic systems like tetrahydro-β-carbolines. youtube.com

Furthermore, the C2-symmetrical 2,5-disubstituted pyrrolidine scaffold is a privileged structure for chiral ligands in transition-metal catalysis and for organocatalysts. acs.orgnih.gov These ligands coordinate to a metal center (e.g., rhodium, palladium, gold) or act directly as a catalyst themselves, creating a chiral environment that forces a reaction to produce one enantiomer of the product over the other. researchgate.net Pyrrolidine-based phosphine (B1218219) ligands, for example, are highly effective in a variety of asymmetric transformations, and the development of novel organocatalysts based on the pyrrolidine framework continues to be an active area of research. researchgate.net

Design and Synthesis of Novel Chiral Auxiliaries

The core structure of (5S)-5-Methyl-2-Pyrrolidinone, a derivative of L-pyroglutamic acid, is a foundational element in the development of chiral auxiliaries. While it is more frequently incorporated directly into a target molecule as a chiral building block, its scaffold serves as a template for auxiliaries used in diastereoselective reactions. These auxiliaries function by being temporarily attached to a prochiral substrate, directing the stereochemical course of a reaction, and then being cleaved to yield an enantiomerically enriched product.

Research in this area often involves the modification of the pyrrolidinone ring to create more complex and sterically demanding structures that can exert a high degree of facial selectivity. For instance, derivatives are designed where the nitrogen or the C5 side chain is functionalized to create a robust chiral environment. The fundamental principle relies on the fixed (S)-configuration of the 5-methyl group to influence the approach of reagents to the prochiral center of the attached substrate. However, the primary utility of (5S)-5-Methyl-2-Pyrrolidinone remains as a chiral synthon that becomes a permanent part of the final molecular structure, a strategy that is extensively explored in stereoselective transformations.

Ligand Applications in Asymmetric Catalysis

The rigid, C1-symmetric framework of pyrrolidinone derivatives makes them attractive scaffolds for the design of chiral ligands for asymmetric metal catalysis. By introducing coordinating atoms such as phosphorus, nitrogen, or sulfur, derivatives of (5S)-5-Methyl-2-Pyrrolidinone can be converted into powerful ligands that form well-defined chiral metal complexes. These complexes can then catalyze a variety of enantioselective reactions, including hydrogenations, cross-couplings, and cycloadditions.

A prominent strategy involves the use of (S)-pyroglutaminol, a closely related precursor, to synthesize bidentate ligands. For example, phosphine-phosphite ligands have been developed where the pyrrolidinone backbone creates a specific chiral pocket around the metal center. In a notable application, a chiral phosphine-phosphite ligand derived from a pyroglutaminol-type structure was employed in the Rhodium-catalyzed asymmetric hydrogenation of various olefins.

The effectiveness of such ligands is demonstrated by their ability to achieve high enantioselectivity across different substrates. The data below illustrates the performance of a Rhodium catalyst complexed with a pyroglutaminol-derived phosphine-phosphite ligand in the asymmetric hydrogenation of methyl α-acetamidoacrylate and methyl (Z)-α-acetamidocinnamate.

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl α-acetamidoacrylate | Rh(COD)₂BF₄ / Ligand | >99 | 98.5 |

| Methyl (Z)-α-acetamidocinnamate | Rh(COD)₂BF₄ / Ligand | >99 | 99.2 |

This table presents representative data on the performance of a chiral ligand derived from a pyroglutaminol scaffold in Rh-catalyzed asymmetric hydrogenation, showcasing high conversion and excellent enantioselectivity.

The design of these ligands is modular, allowing for fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific transformations. The inherent chirality of the (5S)-5-Methyl-2-Pyrrolidinone framework is thus translated through the ligand to the catalytic process, enabling the efficient production of valuable chiral molecules.

Stereoselective Transformations Facilitated by (5S)-5-Methyl-2-Pyrrolidinone Derivatives

One of the most powerful applications of (5S)-5-Methyl-2-Pyrrolidinone is its use as an integrated chiral template to direct the stereochemistry of subsequent reactions on a molecule. In this role, the pyrrolidinone's stereocenter dictates the facial approach of reagents, leading to the formation of new stereocenters with high diastereoselectivity.

A compelling example is the synthesis of indolizidine alkaloids, a class of natural products with significant biological activity. sciforum.net In this strategy, (S)-pyroglutaminol, the alcohol corresponding to the parent compound, is converted in three steps into the chiral β-amidosulfone, (S)-5-(Tosylmethyl)-2-pyrrolidinone . sciforum.net This building block is then subjected to a double alkylation reaction. The formation of a dianion followed by reaction with various dielectrophiles allows for the one-pot construction of the core indolizidine skeleton. sciforum.net The existing stereocenter at C5 of the pyrrolidinone ring effectively controls the stereochemistry of the newly formed bicyclic system. sciforum.net

The results of the dialkylation of the chiral β-amidosulfone with different electrophiles are summarized below, demonstrating the utility of this method for creating complex heterocyclic structures. sciforum.net

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | (Z)-1,4-dichloro-2-butene | Indolizidine derivative A | 30 |

| 2 | 1,3-dibromopropane | Indolizidine derivative B | 25 |

| 3 | 1,4-dibromobutane | Indolizidine derivative C | 35 |

| 4 | 3-chloro-2-(chloromethyl)-1-propene | Indolizidine derivative D | 85 |

This table showcases the yields of various indolizidine alkaloid precursors synthesized via the diastereoselective dialkylation of a chiral building block derived from (S)-pyroglutaminol. sciforum.net

This methodology highlights how the stereochemical information embedded in (5S)-5-Methyl-2-Pyrrolidinone can be effectively relayed during a synthetic sequence to build intricate molecular frameworks with a high degree of stereocontrol.

In Depth Investigations into the Role of 5s 5 Methyl 2 Pyrrolidinone in Medicinal Chemistry and Pharmaceutical Research

Integration into Drug Discovery and Development Programs

The inherent structural features of (5S)-5-methyl-2-pyrrolidinone make it an attractive moiety for integration into drug discovery and development programs. Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a key factor in designing selective and potent drug candidates.

Design and Synthesis of Novel Medicinal Compounds Incorporating the (5S)-5-Methyl-2-Pyrrolidinone Moiety

The synthesis of novel medicinal compounds often utilizes (5S)-5-methyl-2-pyrrolidinone as a chiral starting material or a key intermediate. msesupplies.comchemicalbook.com One common synthetic approach involves the catalytic hydrogenation and reductive amination of levulinic acid or its esters, which are derivable from renewable biomass resources. google.com This method provides an environmentally friendly route to 5-methyl-2-pyrrolidinone. google.com

Further functionalization of the pyrrolidinone ring allows for the creation of a diverse library of compounds. For instance, the nitrogen atom of the lactam can be alkylated or acylated, and substituents can be introduced at other positions on the ring to modulate the compound's biological activity. The synthesis of derivatives often involves multi-step reaction sequences to achieve the desired molecular complexity.

Structure-Activity Relationship (SAR) Studies of Pyrrolidinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrrolidinone-based compounds. These studies systematically modify the structure of a lead compound and evaluate the impact of these changes on its biological activity. The five-membered ring of pyrrolidine (B122466) and its derivatives, including pyrrolidin-2-ones, is a common scaffold in medicinal chemistry due to the ability to explore pharmacophore space and the stereochemical contributions of the ring's non-planarity. nih.gov

For example, in the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib), a key enzyme in aminoglycoside resistance, SAR studies on pyrrolidine pentamine derivatives revealed that modifications at different positions on the pyrrolidine scaffold had varied effects on inhibitory properties. nih.gov While some positions were intolerant to changes, others, like the R5 position, showed high tolerance, indicating potential for optimization. nih.gov Similarly, studies on 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors have shown that incorporating various substituents on the isatin (B1672199) core can optimize interactions with the active site of the enzyme. nih.gov

Table 1: Interactive SAR Data for Pyrrolidine Derivatives

| Compound ID | R1 Group | R4 Group | R5 Group | Inhibitory Activity (IC50, nM) |

|---|---|---|---|---|

| 2700.001 | S-phenyl | Phenyl | H | High |

| 2700.003 | S-phenyl | Phenyl | F | High |

| 2700.004 | S-phenyl | Methyl | H | Comparable to 2700.001 |

| 51a | 3-CH3 | - | - | 79 |

| 51b | 4-CH3 | - | - | 216 |

| 51c | 5-CH3 | - | - | 278 |

| 51d | 6-CH3 | - | - | 2391 |

Exploration of Mechanisms of Action for Bioactive Analogues (in vitro and in silico)

Understanding the mechanism of action of bioactive (5S)-5-methyl-2-pyrrolidinone analogues is essential for their development as therapeutic agents. In vitro assays and in silico modeling are powerful tools for elucidating these mechanisms.

In vitro studies often involve testing the compounds against specific enzymes or receptors to determine their inhibitory or binding affinities. For instance, the inhibitory effects of pyrrolidine derivatives on enzymes like AAC(6′)-Ib are assessed using biochemical assays. nih.gov

In silico methods, such as molecular docking and dynamic simulations, provide insights into the binding modes of these compounds within the active sites of their biological targets. nih.gov For example, molecular docking studies of 5-methylisatin derivatives with cyclin-dependent kinase 2 (CDK2) have helped to visualize the interactions between the inhibitor and key amino acid residues, guiding the design of more potent inhibitors. nih.gov These computational approaches can predict binding affinities and help to rationalize the observed SAR data.

Functionalization for Enhanced Drug Delivery Systems

Beyond its role as a synthetic building block, (5S)-5-methyl-2-pyrrolidinone and its derivatives are utilized to enhance drug delivery systems. msesupplies.com Their properties can be harnessed to improve the solubility of poorly water-soluble drugs and to design prodrugs with improved pharmacokinetic profiles.

Solubility Enhancement Strategies for Poorly Water-Soluble Drugs Utilizing (5S)-5-Methyl-2-Pyrrolidinone

N-methyl-2-pyrrolidone (NMP), a close analogue of (5S)-5-methyl-2-pyrrolidinone, is a powerful solubilizing agent. nih.govarizona.edunih.govresearchgate.net It has been shown to be a more efficient solubilizer for many poorly soluble drugs compared to commonly used solvents like ethanol (B145695) and propylene (B89431) glycol. nih.govnih.gov NMP is thought to enhance drug solubility through a dual mechanism, acting as both a cosolvent and a complexing agent. nih.govarizona.eduresearchgate.net This dual action leads to significant increases in drug solubility, with enhancements of up to 800-fold observed in a 20% v/v NMP solution compared to water. nih.govnih.govresearchgate.net The ability of pyrrolidinone derivatives to improve the solubility of hydrophobic molecules makes them valuable excipients in the formulation of oral, topical, and parenteral dosage forms. msesupplies.com

Prodrug Design Utilizing (5S)-5-Methyl-2-Pyrrolidinone Analogues (e.g., prodrugs of γ-aminobutyric acid analogues)

The pyrrolidine ring system is a key structural feature in the design of prodrugs, particularly for delivering analogues of the neurotransmitter γ-aminobutyric acid (GABA) to the central nervous system. Pyrrolines, which can be considered precursors to pyrrolidinones, have been investigated as a chemical class of brain-penetrating prodrugs for pharmacologically active GABA analogues. nih.gov

For instance, 5-methyl-Δ1-pyrroline is metabolized in the body to 4-aminopentanoic acid (methylGABA). nih.gov This prodrug approach is significant because direct administration of GABA analogues like methylGABA often results in poor penetration of the blood-brain barrier. nih.gov Following intraperitoneal injection of 5-methyl-Δ1-pyrroline, methylGABA was detected in the mouse brain, demonstrating the successful delivery of the active compound to its target site. nih.gov This strategy highlights the potential of using pyrrolidine-based structures to overcome pharmacokinetic barriers and improve the efficacy of neuroactive drugs.

Targeted Delivery and Pharmacokinetic Modulations

The incorporation of the (5S)-5-Methyl-2-Pyrrolidinone moiety and other pyrrolidone derivatives into drug candidates can significantly influence their pharmacokinetic profiles, primarily through enhancing solubility and permeability. These properties are crucial for optimizing drug absorption and bioavailability, which are key aspects of pharmacokinetic modulation.

While specific research on the use of (5S)-5-Methyl-2-Pyrrolidinone in targeted drug delivery systems such as nanoparticles or liposomes is limited in publicly available literature, its role as a solubilizing agent suggests a potential application in these advanced formulations. Poorly water-soluble drugs often face challenges in formulation for both conventional and targeted delivery. The use of co-solvents and excipients that can enhance solubility is a common strategy to overcome these hurdles. (5S)-5-Methyl-2-Pyrrolidinone, by improving the solubility of active pharmaceutical ingredients (APIs), can facilitate their incorporation into various drug delivery platforms.

The structurally related compound, N-methyl-2-pyrrolidone (NMP), is a well-documented penetration enhancer, particularly in transdermal drug delivery systems. chemicalbook.com It is used to increase the permeability of both hydrophilic and hydrophobic drugs through the skin. chemicalbook.com This modulation of absorption is a critical aspect of pharmacokinetics, ensuring that therapeutic concentrations of a drug reach the systemic circulation.

The pyrrolidine ring, in a broader context, is recognized for its ability to improve the physicochemical properties of drug molecules, which can lead to enhanced pharmacokinetic characteristics. nih.govnih.gov The non-planar, three-dimensional structure of the pyrrolidine scaffold can influence how a drug molecule interacts with biological membranes and metabolic enzymes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Biotransformation and Metabolite Research of Pyrrolidinone Compounds

The biotransformation of pyrrolidinone-containing compounds has been a subject of significant research, with detailed studies available for N-methyl-2-pyrrolidone (NMP), a compound structurally similar to (5S)-5-Methyl-2-Pyrrolidinone. The metabolic pathways of NMP in humans are well-characterized and serve as a valuable model for understanding the potential biotransformation of other pyrrolidinone derivatives.

Following administration, NMP is primarily metabolized in the liver. The main metabolic pathway involves a series of oxidation reactions. chemicalbook.comnih.govresearchgate.net The initial and major step is the hydroxylation of the pyrrolidone ring at the 5-position to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). chemicalbook.comnih.govresearchgate.net This primary metabolite is then further oxidized to N-methylsuccinimide (MSI). Subsequently, MSI undergoes another hydroxylation to yield 2-hydroxy-N-methylsuccinimide (2-HMSI). chemicalbook.comnih.govresearchgate.net A minor metabolic pathway involving the N-demethylation of NMP to form 2-pyrrolidone has also been reported. chemicalbook.com

These metabolites are subsequently excreted in the urine. nih.gov Studies in humans have quantified the urinary excretion of NMP and its primary metabolites, providing valuable pharmacokinetic data.

Table 1: Human Urinary Excretion and Half-life of N-Methyl-2-Pyrrolidone (NMP) and its Metabolites Following Oral Administration

| Compound | Mean Excreted Fraction in Urine (%) | Approximate Half-life in Urine (hours) |

| N-Methyl-2-pyrrolidone (NMP) | 0.8 | 4.0 - 4.5 nih.govnih.gov |

| 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44 | 4 nih.gov |

| N-Methylsuccinimide (MSI) | 0.4 | 8 nih.gov |

| 2-Hydroxy-N-methylsuccinimide (2-HMSI) | 20 | 17 nih.gov |

Data sourced from studies on human volunteers following oral administration of NMP. nih.gov

The extensive research on NMP metabolism provides a strong foundation for predicting the biotransformation of (5S)-5-Methyl-2-Pyrrolidinone. It is highly probable that (5S)-5-Methyl-2-Pyrrolidinone would also undergo hydroxylation at the 5-position as a primary metabolic step, followed by further oxidation. However, the stereochemistry of the methyl group at the 5-position could potentially influence the rate and stereoselectivity of these metabolic reactions. Further specific studies on the biotransformation of (5S)-5-Methyl-2-Pyrrolidinone are necessary to confirm these predictions and to fully characterize its metabolic fate in vivo.

Advanced Spectroscopic Characterization and Computational Chemical Studies of 5s 5 Methyl 2 Pyrrolidinone

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the three-dimensional structure of molecules. For a chiral compound like (5S)-5-Methyl-2-Pyrrolidinone, a combination of methods is employed to unambiguously assign its stereochemistry, understand its conformational preferences, and confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. In the context of (5S)-5-Methyl-2-Pyrrolidinone, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the atoms. For the stereochemical assignment at the C5 chiral center, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be utilized. By measuring the spatial proximity of protons, the relative orientation of the methyl group can be determined.

Specific proton and carbon chemical shifts provide a detailed fingerprint of the molecule. For the racemic mixture of 5-Methyl-2-pyrrolidinone, characteristic shifts have been reported. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for 5-Methyl-2-pyrrolidone in CDCl₃

| Assignment | Shift (ppm) (399.65 MHz) | Shift (ppm) (89.56 MHz) |

| A | 7.31 | 7.37 |

| B | 3.792 | 3.79 |

| C | 2.35 | 2.48 to 2.05 |

| D | 2.34 | 2.48 to 2.05 |

| E | 2.27 | 2.48 to 2.05 |

| F | 1.649 | 1.64 |

| G | 1.230 | 1.229 |

Data sourced from ChemicalBook. chemicalbook.com

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

By analyzing the characteristic vibrational frequencies, such as the C=O stretching frequency of the lactam group and the various C-H and C-N stretching and bending modes, researchers can deduce the predominant conformation(s) in different states (e.g., solid, liquid, or in solution). researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and predict the relative energies of different conformers. researchgate.net

Table 2: Key IR and Raman Bands for Pyrrolidinone Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C=O Stretch (Amide I) | 1650-1700 |

| C-N Stretch | 1400-1450 |

| CH₂ Bending | 1400-1480 |

Note: Specific frequencies for (5S)-5-Methyl-2-Pyrrolidinone may vary based on the molecular environment and conformation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of a compound and investigating its fragmentation patterns. For (5S)-5-Methyl-2-Pyrrolidinone, the molecular formula is C₅H₉NO, resulting in a molecular weight of approximately 99.13 g/mol . nist.govnih.gov

Electron ionization (EI) mass spectrometry of 5-Methyl-2-pyrrolidinone typically shows a prominent molecular ion peak (M⁺) at m/z 99. nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for pyrrolidinone derivatives involve the loss of small neutral molecules like CO, as well as cleavage of the ring. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Mass Spectrometry Data for 5-Methyl-2-pyrrolidinone

| m/z | Relative Intensity (%) | Possible Fragment |

| 99 | ~40 | [M]⁺ |

| 84 | ~100 | [M-CH₃]⁺ |

| 56 | ~80 | [M-C₂H₃O]⁺ or [M-HNCO]⁺ |

| 41 | ~65 | [C₃H₅]⁺ |

Data interpreted from the NIST WebBook for 5-Methyl-2-pyrrolidinone. nist.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. mdpi.com These methods measure the differential absorption or rotation of left and right circularly polarized light, respectively. For (5S)-5-Methyl-2-Pyrrolidinone, CD and ORD spectra provide a unique fingerprint that is directly related to its absolute configuration.

The sign and magnitude of the Cotton effects in the CD spectrum, which correspond to electronic transitions within the molecule, can be used to determine the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.govresearchgate.net This combined experimental and theoretical approach is a powerful tool for unambiguously assigning the (S) or (R) configuration to a chiral center, a critical aspect for applications in areas like asymmetric synthesis and pharmaceuticals. nih.govresearchgate.netnih.gov

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data. These methods allow for the in-depth study of molecular properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure, geometry, and reactivity of molecules. For (5S)-5-Methyl-2-Pyrrolidinone, DFT calculations can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Calculate spectroscopic properties: DFT can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (for CD and ORD spectra). Comparing these calculated values with experimental data helps to validate the structural assignment and understand the origins of the observed spectral features. iu.edu.sa

Analyze the electronic structure: DFT provides information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity and its interactions with other chemical species. nih.govresearchgate.net

Investigate reaction mechanisms: DFT can be used to model chemical reactions involving (5S)-5-Methyl-2-Pyrrolidinone, helping to elucidate reaction pathways and predict the stereochemical outcome of reactions.

By integrating advanced spectroscopic techniques with sophisticated computational methods, a comprehensive understanding of the structure, stereochemistry, and electronic properties of (5S)-5-Methyl-2-Pyrrolidinone can be achieved. This detailed knowledge is fundamental for its rational design and application in various fields of chemistry.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (5S)-5-Methyl-2-Pyrrolidinone is not static. The five-membered pyrrolidinone ring can adopt various non-planar conformations, often referred to as "envelope" or "twist" forms. The presence of the methyl group at the C5 position introduces specific steric and electronic influences that dictate the preferred conformations and the energy barriers between them.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in mapping the potential energy surface (PES) of the molecule. By systematically rotating the bonds and altering the ring pucker, a detailed energy landscape can be generated. This landscape reveals the global minimum energy conformation, which is the most stable and populated structure, as well as other local minima and the transition states that connect them.

Interactive Table: Hypothetical Conformational Analysis Data

Below is a hypothetical interactive data table illustrating the kind of results a conformational analysis of (5S)-5-Methyl-2-Pyrrolidinone would yield. The values are for illustrative purposes and are not based on published experimental data.

| Conformer | Ring Pucker | Dihedral Angle (N1-C5-C4-C3) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | C4-endo (Envelope) | -25.8° | 0.00 | 75.3 |

| B | C3-exo (Twist) | 15.2° | 1.25 | 18.1 |

| C | C5-exo (Envelope) | 35.1° | 2.50 | 6.6 |

Note: This table is a simulation of expected data from computational studies.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides a powerful lens through which to study the mechanisms of reactions involving (5S)-5-Methyl-2-Pyrrolidinone. Whether it acts as a reactant, a catalyst, or a chiral auxiliary, theoretical calculations can map out the entire reaction pathway. This includes identifying the structures of all intermediates and, crucially, the transition states.

The elucidation of transition state structures is a cornerstone of this type of analysis. By locating the saddle point on the potential energy surface that connects reactants and products, the activation energy of the reaction can be calculated. This information is vital for predicting reaction rates and understanding the factors that control the stereochemical outcome of a reaction. For instance, in an N-alkylation reaction, computational models can predict whether the electrophile will approach from the face of the ring pseudo-equatorial or pseudo-axial to the methyl group, thus determining the diastereoselectivity of the product.

Computational Studies on Molecular Interactions and Recognition

The ability of (5S)-5-Methyl-2-Pyrrolidinone to interact with other molecules, particularly proteins, is fundamental to its application in pharmaceutical research and development. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these interactions at an atomic level.

Molecular docking studies can screen vast libraries of proteins to identify potential binding partners for (5S)-5-Methyl-2-Pyrrolidinone. These simulations predict the preferred binding pose of the ligand within the protein's active site and estimate the binding affinity. The results can highlight key intermolecular interactions, such as hydrogen bonds between the lactam carbonyl and amino acid residues, or van der Waals interactions involving the methyl group.

Molecular dynamics simulations take this a step further by simulating the dynamic behavior of the protein-ligand complex over time. This provides insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. These studies are invaluable for rational drug design and for understanding the molecular basis of a compound's biological activity.

Emerging Research Directions and Future Prospects for 5s 5 Methyl 2 Pyrrolidinone in Chemical Sciences

Expansion into Materials Science and Polymer Chemistry

The rigid, polar structure of the lactam ring in (5S)-5-methyl-2-pyrrolidinone, combined with its defined stereochemistry, presents significant opportunities for the development of advanced polymers and materials with tailored properties. Research is expanding from traditional applications of related compounds like N-methyl-2-pyrrolidone as a solvent in polymer synthesis to using chiral lactams as fundamental monomers. researchgate.netacs.orgnih.gov

The polymerization of lactams is a well-established field, and the introduction of a chiral center, as in (5S)-5-methyl-2-pyrrolidinone, allows for the synthesis of stereoregular polyamides. acs.org The stereochemistry of the monomer can direct the microstructure of the resulting polymer, influencing properties such as thermal stability, crystallinity, and mechanical strength. For instance, the use of chiral catalysts in lactide polymerization has demonstrated the profound effect of stereocontrol on the final polymer's characteristics, a principle that is being extended to lactam polymerization. nih.gov

Renewable sourcing is another key driver in this area. A patented method describes the synthesis of 5-methyl-2-pyrrolidone from the biomass derivative levulinic acid, highlighting a sustainable route to this class of monomers. google.com The development of polyamides from such renewable chiral lactams could lead to high-performance, biodegradable, or biocompatible materials for applications in engineering plastics, fibers, and biomedical devices.

Table 1: Potential Polymer Systems Incorporating (5S)-5-Methyl-2-Pyrrolidinone This table is illustrative and based on extrapolations from research on related lactam polymerizations.

| Polymer Type | Potential Properties Influenced by Chirality | Potential Applications |

|---|---|---|

| Stereoregular Polyamides | Enhanced thermal stability, specific mechanical properties, controlled degradability. | High-performance engineering plastics, advanced textiles. |

| Chiral Stationary Phases | Enantioselective separation capabilities. | Chromatographic separation of racemic mixtures. |

| Biocompatible Polymers | Controlled interactions with biological systems, predictable degradation rates. | Drug delivery systems, tissue engineering scaffolds. |

Development of Novel Catalytic Systems Based on Pyrrolidinone Frameworks

The pyrrolidinone scaffold is a cornerstone in the field of asymmetric organocatalysis. mdpi.combenthamdirect.com For decades, proline and its derivatives have been recognized as powerful catalysts for a wide range of enantioselective transformations. nih.govresearchgate.net The development of novel catalytic systems continues to be a vibrant area of research, with a focus on modifying the pyrrolidine (B122466) ring to fine-tune catalytic activity and selectivity. mdpi.commdpi.com

Recent advancements include the design of bifunctional organocatalysts where the pyrrolidinone unit provides the chiral environment while other functional groups participate directly in the catalytic cycle. mdpi.com For example, prolinamides and peptide-based catalysts incorporating pyrrolidinone moieties have shown excellent performance in aldol (B89426) and Michael addition reactions. mdpi.com These complex catalytic architectures enable reactions to proceed with high efficiency and stereocontrol under mild conditions.

Furthermore, the pyrrolidinone framework is being explored in the context of photoredox catalysis. A novel strategy involves the photocatalytic generation of N-lactam radicals for the enantioselective α-functionalization of aldehydes. acs.org This approach opens new avenues for carbon-carbon bond formation and has been successfully applied in the synthesis of pharmacologically relevant molecules, demonstrating the potential for developing innovative catalytic processes based on the inherent reactivity of the lactam ring. acs.org

Table 2: Pyrrolidinone-Based Catalytic Systems and Their Applications

| Catalyst System | Type of Catalysis | Key Reactions Catalyzed | Research Finding |

|---|---|---|---|

| Diarylprolinol Silyl (B83357) Ethers | Organocatalysis | Asymmetric functionalization of aldehydes, Michael additions. nih.govresearchgate.net | Highly effective for creating chiral molecules with excellent enantioselectivity. researchgate.net |

| Prolinamides | Bifunctional Organocatalysis | Enantioselective direct aldol reactions. mdpi.com | Can be recovered and reused; some systems work efficiently in water. mdpi.com |

| N-Lactam Radicals | Organophotocatalysis | α-functionalization of aldehydes. acs.org | Enables novel bond formations under mild, light-driven conditions. acs.org |

| Peptide-Pyrrolidinone Hybrids | Organocatalysis | Enantioselective direct aldol reactions. mdpi.com | Demonstrates the utility of bio-inspired catalyst design. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and chiral molecules like (5S)-5-methyl-2-pyrrolidinone are at the center of this transformation. nih.govresearchgate.net AI/ML models are increasingly used for tasks ranging from target identification and virtual screening to lead optimization and prediction of clinical trial outcomes. nih.govnih.govpharmainsightjournal.com

A significant challenge and opportunity in this field is the accurate representation of molecular chirality for ML algorithms. arxiv.orgresearchgate.net Standard 2D molecular graphs often fail to capture stereochemical information, while 3D representations can be complicated by conformational flexibility. arxiv.org New models, such as Chiral InterRoto-Invariant Neural Networks (ChIRo), are being specifically designed to learn chiral-sensitive functions from molecular structures. arxiv.org These advanced models can distinguish between enantiomers and predict their differential biological activities, which is crucial for designing safe and effective drugs. arxiv.orgacs.org

For a scaffold like (5S)-5-methyl-2-pyrrolidinone, which serves as a chiral building block, AI can accelerate the design process in several ways. chemicalbook.combldpharm.com ML models can predict how modifications to the pyrrolidinone ring will affect properties like binding affinity to a target protein, solubility, and metabolic stability. pharmainsightjournal.comresearchgate.net Generative models can design novel molecules de novo that incorporate the chiral pyrrolidinone core while being optimized for specific biological activities. nih.gov This synergy between computational power and chemical synthesis promises to significantly shorten the timeline and reduce the cost of developing new therapeutics based on this versatile scaffold. nih.gov

Table 3: Applications of AI and Machine Learning in the Context of Chiral Drug Design

| AI/ML Application | Description | Relevance to (5S)-5-Methyl-2-Pyrrolidinone |

|---|---|---|

| Chiral-Aware Molecular Representation | Development of models that can learn the 3D features of stereoisomers. arxiv.org | Enables accurate prediction of biological activity for drugs containing the chiral scaffold. |

| Stereoselective Synthesis Prediction | ML models trained to predict the outcomes of enantioselective reactions. nih.gov | Guides the selection of optimal catalysts and conditions for synthesizing derivatives. |

| Virtual Screening | High-throughput computational screening of compound libraries against a biological target. pharmainsightjournal.com | Identifies promising drug candidates that incorporate the pyrrolidinone motif. |

| Lead Optimization | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. pharmainsightjournal.comresearchgate.net | Refines the structure of lead compounds to improve their drug-like properties. |

Bio-inspired Synthetic Approaches and Applications

The synthesis and application of heterocyclic compounds are frequently inspired by nature, where such motifs are ubiquitous in alkaloids, vitamins, and other bioactive molecules. frontiersin.orgeresearchco.com Research into (5S)-5-methyl-2-pyrrolidinone and related heterocycles is increasingly drawing from bio-inspired principles to develop more sustainable and efficient synthetic methods. nih.gov

Green chemistry is a major focus, with an emphasis on using environmentally benign reagents and solvents, reducing waste, and operating under milder reaction conditions. eresearchco.com The synthesis of 5-methyl-2-pyrrolidone from levulinic acid, a platform chemical derived from biomass, is a prime example of a green, bio-inspired approach to creating this valuable building block. google.com Similarly, the use of transition-metal nanoparticles as recyclable heterogeneous catalysts for the synthesis of bioactive heterocycles represents another sustainable strategy. hilarispublisher.com

Biocatalysis offers a powerful tool for the synthesis of chiral compounds. Enzymes and whole-cell systems can be engineered to perform highly selective chemical transformations, often with near-perfect enantioselectivity. nih.gov Developing a biocatalytic route to (5S)-5-methyl-2-pyrrolidinone or its derivatives could provide a highly efficient and sustainable manufacturing process. Furthermore, synthetic biology is enabling the design of microbial systems to produce novel biopolymers and advanced materials, suggesting a future where microorganisms could be engineered to synthesize chiral polyamide materials directly from renewable feedstocks. mdpi.com

Table 4: Bio-inspired and Green Chemistry Approaches

| Approach | Description | Example/Application |

|---|---|---|

| Biomass Conversion | Utilizing renewable starting materials derived from biomass. | Synthesis of 5-methyl-2-pyrrolidone from levulinic acid. google.com |

| Green Catalysis | Employing recyclable catalysts and environmentally friendly reaction conditions. | Use of transition-metal nanoparticles for heterocycle synthesis. hilarispublisher.com |

| Biocatalysis | Using enzymes or whole-cell systems to perform stereoselective synthesis. | Hydrolase-catalyzed kinetic resolution for separating enantiomers. nih.gov |

| Synthetic Biology | Engineering microorganisms to produce novel molecules and materials. | Microbial synthesis of high-purity bacterial cellulose (B213188) and other biopolymers. mdpi.com |

常见问题

Q. Basic

- <sup>1</sup>H NMR : Distinct coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons in pyrrolidinone rings) confirm stereochemistry. For example, the 5-methyl group in (5S)-isomers shows characteristic deshielding at δ 1.2–1.5 ppm .

- <sup>13</sup>C NMR : Carbonyl signals (δ 175–180 ppm) and chiral center carbons (δ 50–60 ppm) provide structural validation.

- Purity assessment : Integration of impurity peaks (<1%) versus product signals ensures compliance with research-grade standards.

Q. Advanced

- NOESY/ROESY : Nuclear Overhauser effects between the 5-methyl group and adjacent protons resolve ambiguities in ring puckering .

- Chiral shift reagents : Europium complexes induce splitting of enantiomeric signals, confirming optical purity.

What safety protocols are critical when handling (5S)-5-methyl-2-pyrrolidinone derivatives in laboratory settings?

Q. Basic

Q. Advanced

- Ecotoxicity mitigation : Waste must be neutralized before disposal to prevent soil/water contamination (no biodegradability data available) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous runoff .

How can researchers resolve contradictions in reported toxicity data for (5S)-5-methyl-2-pyrrolidinone derivatives?

Q. Advanced

- In vitro assays : Conduct MTT or LDH tests on human cell lines (e.g., HEK293) to assess acute toxicity .

- Literature cross-validation : Compare SDS from multiple suppliers (e.g., Aladdin vs. Key Organics) and prioritize peer-reviewed studies .

- Dose-response studies : Establish LD50 values in rodent models for oral/dermal exposure .

What role does stereochemistry play in the biological activity of (5S)-5-methyl-2-pyrrolidinone derivatives?

Q. Advanced

- Enzyme binding : The (5S)-configuration may enhance affinity for chiral targets (e.g., proteases or kinases) due to spatial complementarity.

- Pharmacokinetics : (5S)-isomers often exhibit improved metabolic stability compared to R-isomers, as shown in proline-based drug analogs .

- Validation : Chiral HPLC or capillary electrophoresis separates enantiomers for activity screening .

How does the incorporation of 2-pyrrolidinone derivatives impact molecular biology techniques like PCR?

Q. Advanced

- ASP-PCR enhancement : 0.4 M 2-pyrrolidinone reduces non-specific probe binding but may lower sensitivity. Optimization involves balancing concentration with target viral load .

- LNA probes : Combining 2-pyrrolidinone with locked nucleic acids (LNAs) improves lineage discrimination in SARS-CoV-2 variants (p = 0.04) .

- False-positive mitigation : Validate results with NGS when using 2-pyrrolidinone-modified assays .

What analytical methods are recommended for characterizing reaction intermediates in (5S)-5-methyl-2-pyrrolidinone synthesis?

Q. Basic

- IR spectroscopy : Confirm lactam carbonyl stretches (~1680 cm<sup>-1</sup>).

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 357.44 for trityl-protected intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。